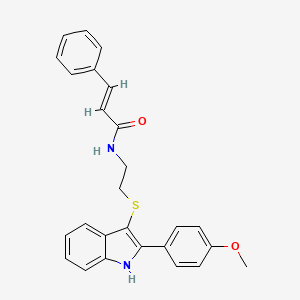
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide is a useful research compound. Its molecular formula is C26H24N2O2S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O3S, with a molecular weight of approximately 459.56 g/mol. The compound features an indole moiety, a thioether linkage, and a cinnamide structure, which contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds derived from cinnamic acid, including this compound, exhibit significant anticancer properties . A study demonstrated that various cinnamic acid derivatives showed cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells, with some derivatives displaying IC50 values as low as 0.74 µM . This suggests that this compound may possess similar or enhanced cytotoxicity.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Cell Proliferation : Cinnamic acid derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including B16-F10 melanoma cells. For instance, specific compounds demonstrated significant suppression of cell migration and invasion, indicating potential antimetastatic activity .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB signaling pathways, which are crucial for cell survival .
- Interaction with Molecular Targets : The structural components of the compound suggest it could interact with key enzymes or receptors involved in cancer progression. For example, molecular binding predictions indicate potential interactions with matrix metalloproteinases (MMPs), which play a significant role in tumor metastasis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to this compound:
These studies collectively highlight the promising anticancer potential of cinnamic acid derivatives and their ability to modulate critical cellular pathways.
Propiedades
IUPAC Name |
(E)-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S/c1-30-21-14-12-20(13-15-21)25-26(22-9-5-6-10-23(22)28-25)31-18-17-27-24(29)16-11-19-7-3-2-4-8-19/h2-16,28H,17-18H2,1H3,(H,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLOBUSHFWXOBA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














